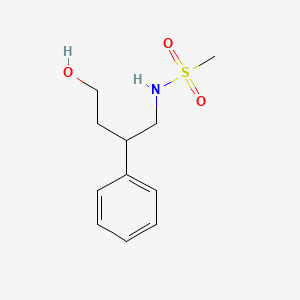

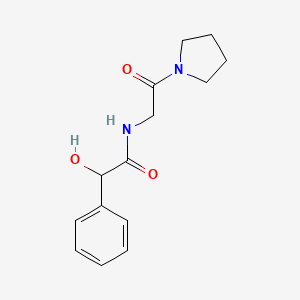

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide, also known as HPMCAS, is a commonly used polymer in the pharmaceutical industry. It is a water-soluble, amorphous, and high molecular weight polymer that is widely used in drug delivery systems. HPMCAS is used as a coating material for various drug formulations to improve their solubility, bioavailability, and stability.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is not fully understood. It is believed that N-(4-hydroxy-2-phenylbutyl)methanesulfonamide forms a protective layer around the drug particles, preventing them from being degraded in the gastrointestinal tract. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide also improves the solubility of drugs by increasing their surface area, which enhances their dissolution rate. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is also believed to enhance the bioavailability of drugs by increasing their absorption through the intestinal wall.

Biochemical and Physiological Effects:

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is biocompatible and does not cause any significant physiological or biochemical effects. It is not metabolized in the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide has several advantages for lab experiments. It is easy to handle, has good film-forming properties, and is compatible with a wide range of drugs. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is also stable under a wide range of pH conditions and is resistant to enzymatic degradation. However, N-(4-hydroxy-2-phenylbutyl)methanesulfonamide has some limitations for lab experiments. It is hygroscopic and can absorb moisture from the environment, which can affect its properties. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide can also be difficult to dissolve in some solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(4-hydroxy-2-phenylbutyl)methanesulfonamide in the pharmaceutical industry. One direction is the development of new formulations using N-(4-hydroxy-2-phenylbutyl)methanesulfonamide as a carrier for poorly soluble drugs. Another direction is the use of N-(4-hydroxy-2-phenylbutyl)methanesulfonamide in the development of sustained-release formulations. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide can also be used in the development of targeted drug delivery systems. Additionally, there is a need for further research to understand the mechanism of action of N-(4-hydroxy-2-phenylbutyl)methanesulfonamide and its effects on drug absorption and bioavailability.

Conclusion:

In conclusion, N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is a widely used polymer in the pharmaceutical industry. It is used as a coating material for various drug formulations to improve their solubility, bioavailability, and stability. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide has several advantages for lab experiments, including its ease of handling and compatibility with a wide range of drugs. However, it also has some limitations, including its hygroscopic nature and difficulty in dissolving in some solvents. There are several future directions for the use of N-(4-hydroxy-2-phenylbutyl)methanesulfonamide in the pharmaceutical industry, including the development of new formulations and targeted drug delivery systems.

Synthesis Methods

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is synthesized by the reaction of methanesulfonyl chloride with N-(4-hydroxy-2-phenylbutyl) amine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by precipitation in a non-solvent such as diethyl ether or by dialysis.

Scientific Research Applications

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is widely used in the pharmaceutical industry as a coating material for various drug formulations. It is used to improve the solubility, bioavailability, and stability of drugs. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is also used as a carrier for poorly soluble drugs to enhance their dissolution rate. It is used in the formulation of oral, topical, and injectable dosage forms. N-(4-hydroxy-2-phenylbutyl)methanesulfonamide is also used in the development of sustained-release formulations.

properties

IUPAC Name |

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-16(14,15)12-9-11(7-8-13)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQWLRODVQBPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(CCO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2-phenylbutyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

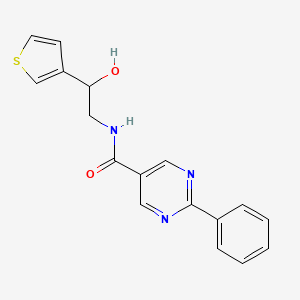

![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)

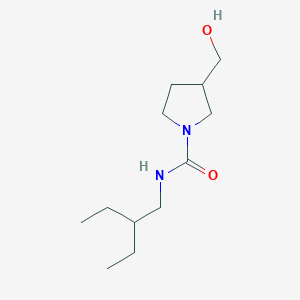

![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)

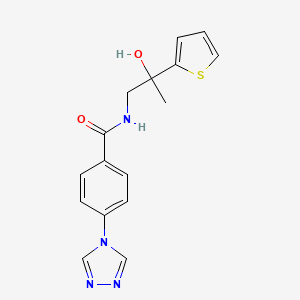

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)

![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)

![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)

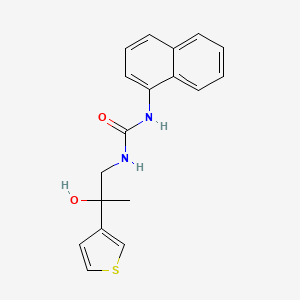

![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)

![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)